REACTION_SMILES
|
[Cl:13][CH:14]([Cl:15])[Cl:16].[OH:1][CH2:2][c:3]1[n:4][cH:5][c:6]([CH3:12])[c:7]([O:10][CH3:11])[c:8]1[CH3:9]>>[ClH:13].[c:3]1([CH2:14][Cl:16])[n:4][cH:5][c:6]([CH3:12])[c:7]([O:10][CH3:11])[c:8]1[CH3:9]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1c(C)cnc(CO)c1C
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COc1c(C)cnc(CCl)c1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |